molecular formula C18H21N3O4 B2536650 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine CAS No. 2034323-10-7

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine

Cat. No.: B2536650
CAS No.: 2034323-10-7
M. Wt: 343.383
InChI Key: YJTXJZGOBRRCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine can be achieved through a multi-step process. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the ethoxybenzoyl group. The pyrazine ring is then constructed, and the final product is obtained through a series of coupling and functionalization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrazine derivatives, such as pyrrolidin-2-ones and 3-iodopyrroles. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-9-8-13(12-21)25-17-11-19-10-16(20-17)23-2/h4-7,10-11,13H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXJZGOBRRCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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